molecular formula C21H27N3O10S2 B13400327 5-(4-(2-Acetamido-2-deoxyglucopyranosyloxy)-3-methoxyphenylmethylene)-2-thioxothiazolidin-4-one-3-ethanoate

5-(4-(2-Acetamido-2-deoxyglucopyranosyloxy)-3-methoxyphenylmethylene)-2-thioxothiazolidin-4-one-3-ethanoate

Cat. No.: B13400327
M. Wt: 545.6 g/mol
InChI Key: CEKMVWASOJLIAG-UHFFFAOYSA-N
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Description

. This compound is particularly significant in clinical chemistry for its application in non-invasive renal function tests.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vra-glcnac is synthesized through the condensation of vanillyl N-acetyl-beta-D-glucosaminide and rhodanine-3-ethanoic acid . The reaction involves the formation of a thioxothiazolidinone ring, which is crucial for its chromogenic properties. The phenol released by enzyme action has an intense absorption peak at 492 nm, making it highly sensitive for detecting enzyme activity .

Industrial Production Methods: The industrial production of Vra-glcnac involves the preparation of vanillyl N-acetyl-beta-D-glucosaminide and rhodanine-3-ethanoic acid, followed by their condensation under controlled conditions. The substrate solution can be stored at 4-7 degrees Celsius for one week without any increase in the substrate blank .

Comparison with Similar Compounds

Properties

IUPAC Name

azanium;2-[5-[[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O10S2.H3N/c1-9(25)22-16-18(29)17(28)13(8-24)33-20(16)32-11-4-3-10(5-12(11)31-2)6-14-19(30)23(7-15(26)27)21(34)35-14;/h3-6,13,16-18,20,24,28-29H,7-8H2,1-2H3,(H,22,25)(H,26,27);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKMVWASOJLIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)[O-])OC)CO)O)O.[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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